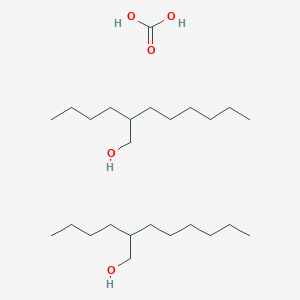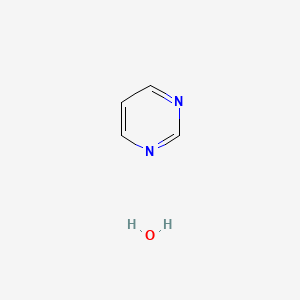
Pyrimidine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine hydrate is a hydrated form of pyrimidine, a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂·H₂O. Pyrimidine is a fundamental structure in many biological molecules, including nucleic acids. The hydrate form is significant in various chemical and biological processes due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrimidine hydrate can be synthesized through several methods. One common approach involves the condensation of amidine-containing substrates with suitable carbonyl compounds. For instance, the reaction of amidine with α, β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds under controlled conditions can yield pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. These methods may include the use of metal catalysts, ionic liquids, or nanocatalysts to enhance the reaction efficiency and yield. The reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the hydrate form .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrimidine oxides.
Reduction: Reduction reactions can convert this compound to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyrimidine hydrate has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Integral in the study of nucleic acids and their functions.
Medicine: Pyrimidine derivatives are crucial in developing antiviral, anticancer, and antimicrobial drugs.
Industry: Employed in the production of dyes, polymers, and as corrosion inhibitors
Mecanismo De Acción
The mechanism of action of pyrimidine hydrate involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways. For instance, pyrimidine derivatives can inhibit the activity of enzymes involved in DNA replication, making them effective in anticancer therapies .
Comparación Con Compuestos Similares
Pyridine: Another nitrogen-containing heterocycle but with a single nitrogen atom.
Purine: Contains a fused ring system with two nitrogen atoms, similar to pyrimidine but with an additional ring.
Pyrazine: Similar to pyrimidine but with nitrogen atoms at positions 1 and 4.
Uniqueness of Pyrimidine Hydrate: this compound is unique due to its specific hydration state, which can influence its reactivity and interactions in biological systems. Unlike pyridine, which is less reactive, this compound’s additional nitrogen atom allows for more diverse chemical reactions. Compared to purine, this compound is simpler and more versatile in synthetic applications .
Propiedades
Número CAS |
158868-12-3 |
|---|---|
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
pyrimidine;hydrate |
InChI |
InChI=1S/C4H4N2.H2O/c1-2-5-4-6-3-1;/h1-4H;1H2 |
Clave InChI |
LSYJHRREPKXURZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
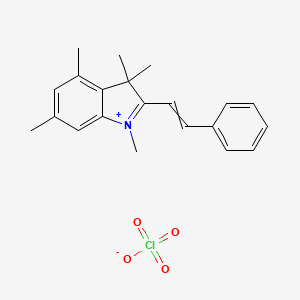
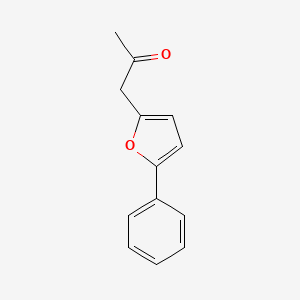
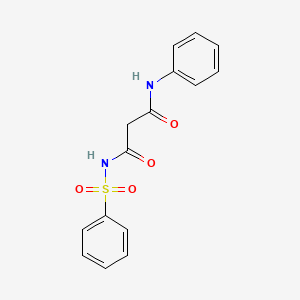
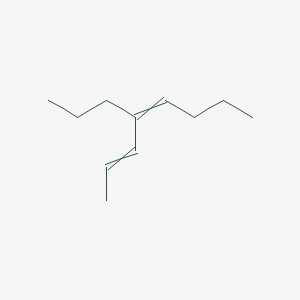
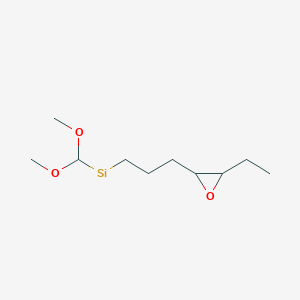
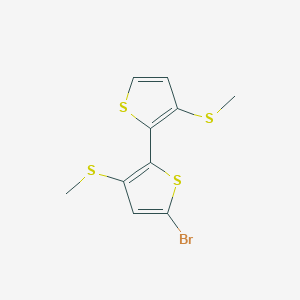
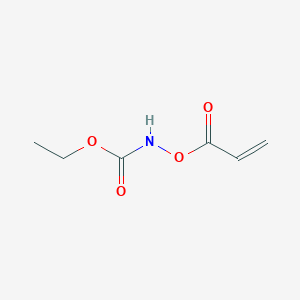
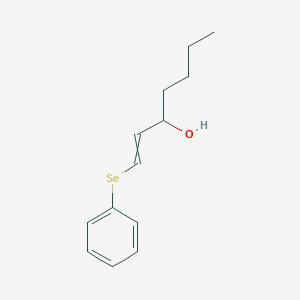
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
